molecular formula C7H14O B3050699 2,4-Dimethylpentanal CAS No. 27944-79-2

2,4-Dimethylpentanal

Cat. No. B3050699
CAS RN: 27944-79-2
M. Wt: 114.19 g/mol
InChI Key: GPTMCJMLSOIYGU-UHFFFAOYSA-N
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Description

2,4-Dimethylpentanal is a chemical compound with the molecular formula C7H14O . It is a colorless liquid .


Synthesis Analysis

2,4-Dimethylpentanal is produced in large quantities in oil refineries. It results from the alkylation of isobutane by propylene .


Molecular Structure Analysis

The molecular structure of 2,4-Dimethylpentanal is represented by the formula C7H14O. It has an average mass of 114.186 Da and a monoisotopic mass of 114.104462 Da .


Physical And Chemical Properties Analysis

2,4-Dimethylpentanal is a colorless liquid. It has a density of 0.673 g/mL at 25 °C .

Scientific Research Applications

Regulatory and Toxicological Overview

2,4-Dimethylpentanal, a member of the phenoxy family of herbicides, has been extensively studied for its toxicological properties. It is primarily used in agriculture, forestry, and aquatic weed control. Comprehensive studies have established its low to moderate acute oral toxicity and confirmed that it is not carcinogenic in rodents. These studies contribute to the regulatory standards for safe usage in various countries (Bus & Hammond, 2007).

Chemical Analysis and Molecular Structure

Research has delved into the molecular structure and conformation of 2,4-dimethylpentanal, utilizing techniques like gas electron diffraction and vibrational spectroscopy. This has led to a better understanding of the molecule's most stable conformers and structural parameters, aiding in the development of more efficient chemical processes and products (Sugino et al., 1990).

Applications in Electrochemistry

In the field of electrochemistry, 2,4-dimethylpentanal derivatives like 2,4-dimethoxy-2,4-dimethylpentan-3-one have shown promise as stable solvents in Li-O2 cells. Their resistance to degradation by oxygen species makes them suitable for a variety of electrochemical systems (Sharon et al., 2017).

Safety and Hazards

2,4-Dimethylpentanal is flammable. Precautionary measures should be taken to avoid contact with skin and eyes, and to prevent the formation of dust and aerosols .

properties

IUPAC Name

2,4-dimethylpentanal
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O/c1-6(2)4-7(3)5-8/h5-7H,4H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPTMCJMLSOIYGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4-Dimethylpentanal

CAS RN

27944-79-2
Record name 2,4-Dimethylpentanal
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027944792
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4-DIMETHYLPENTANAL
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=523741
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4-DIMETHYLPENTANAL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5DE7YF56LC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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